2-Amino-5-bromo-3-methoxybenzonitrile

Catalog No.
S3397825
CAS No.
176718-54-0
M.F
C8H7BrN2O
M. Wt
227.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromo-3-methoxybenzonitrile

CAS Number

176718-54-0

Product Name

2-Amino-5-bromo-3-methoxybenzonitrile

IUPAC Name

2-amino-5-bromo-3-methoxybenzonitrile

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3H,11H2,1H3

InChI Key

LTAUXXMHNXMZJB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1N)C#N)Br

Canonical SMILES

COC1=CC(=CC(=C1N)C#N)Br

Supramolecular Assembly

Specific Scientific Field: This application falls under the field of Chemistry, specifically in the area of Supramolecular Chemistry .

Summary of the Application: “2-Amino-5-bromo-3-methylpyridine (ABMP)” and “2,4-dihydroxybenzoic acid (DHB)” were used to construct a supramolecular assembly. This assembly was mediated by hydrogen bonding interactions .

Methods of Application or Experimental Procedures: The organic molecular salt crystal, “2-amino-5-bromo-3-methylpyridinium-2,4–dihydroxybenzoate”, was harvested by the slow solvent evaporation method at room temperature. The structure and proton transfer activity were confirmed by FT-IR, NMR, and single-crystal XRD analyses .

Results or Outcomes: The UV–Vis–NIR transmittance spectrum reveals that the ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm. Thermal property was determined by TG/DTA analysis which indicates that the compound is thermally stable up to 210 °C .

2-Amino-5-bromo-3-methoxybenzonitrile is an organic compound with the molecular formula C8H7BrN2OC_8H_7BrN_2O and a molecular weight of 227.06 g/mol. It features a benzene ring substituted with an amino group, a bromo group, and a methoxy group, making it part of the benzonitrile class. The compound is characterized by its unique combination of functional groups, which contribute to its chemical reactivity and potential biological activity .

, including:

  • Nucleophilic Substitution Reactions: The bromo group can be replaced by nucleophiles.
  • Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under appropriate conditions.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho and para positions on the benzene ring.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .

2-Amino-5-bromo-3-methoxybenzonitrile can be synthesized through various methods, including:

  • Nitration and Bromination: Starting with 3-methoxybenzonitrile, bromination followed by nitration can yield the desired compound.
  • Amine Substitution: The introduction of an amino group can be achieved through nucleophilic substitution of a suitable precursor.
  • Functional Group Interconversion: Existing functional groups can be modified using standard organic synthesis techniques.

These methods allow for the efficient production of 2-Amino-5-bromo-3-methoxybenzonitrile in laboratory settings .

The compound has several potential applications:

  • Pharmaceutical Development: Due to its interactions with cytochrome P450 enzymes, it may serve as a lead compound in drug development.
  • Chemical Research: It can act as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties may be explored for use in polymers or other materials .

Interaction studies have shown that 2-Amino-5-bromo-3-methoxybenzonitrile may interact with various biological targets due to its structural features. Its role as a CYP1A2 inhibitor suggests it could influence the metabolism of other drugs, making it significant in pharmacological research. Further studies are needed to fully elucidate its interaction profile and mechanism of action .

Several compounds share structural similarities with 2-Amino-5-bromo-3-methoxybenzonitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-5-bromo-4-methyl-3-nitropyridineC6H6BrN3O2Contains a nitro group, influencing reactivity.
3-Bromo-5-methoxybenzonitrileC8H6BrNOLacks an amino group but retains similar functionalities.
4-Bromo-2-amino-3-methoxybenzonitrileC8H9BrN2ODifferent substitution pattern on the benzene ring.

These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of 2-Amino-5-bromo-3-methoxybenzonitrile, particularly its amino substitution which may enhance biological activity .

The bromine substituent at the 5-position of 2-amino-5-bromo-3-methoxybenzonitrile exerts profound effects on the compound's reactivity patterns through both electronic and steric mechanisms [9] [10]. Halogen substituents, particularly bromine, demonstrate unique directing properties in electrophilic aromatic substitution reactions, functioning as ortho-para directors despite their deactivating nature [11] [12].

The electron-withdrawing inductive effect of bromine reduces the overall electron density of the aromatic ring through sigma-bond polarization [10] [13]. This deactivation manifests in decreased reactivity toward electrophilic substitution compared to unsubstituted benzene derivatives [14]. However, the lone pair electrons on bromine can participate in resonance stabilization of carbocation intermediates formed during ortho and para substitution pathways [12] [15].

Research on bromination selectivity in aromatic compounds reveals that steric effects significantly influence reaction outcomes [13] [14]. The bulky bromine atom at position 5 creates steric hindrance that affects the approach of incoming electrophiles to adjacent positions [13]. Studies comparing alkylbenzenes and alkoxybenzenes demonstrate that unfavorable steric interactions can attenuate favorable electronic effects imparted by substituents [13] [14].

PropertyEffect of 5-Bromo Substitution
Ring ReactivityDecreased (deactivating effect) [10]
RegioselectivityOrtho-para directing [11] [12]
Steric HindranceSignificant at adjacent positions [13]
Electronic EffectElectron-withdrawing via induction [10] [13]

The positional arrangement in 2-amino-5-bromo-3-methoxybenzonitrile creates a complex interplay between multiple substituents [9] [10]. The bromine substituent influences the reactivity of the entire aromatic system through modulation of frontier molecular orbital energies [15]. Computational studies indicate that halogen substitution affects both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [15].

Methoxy Group Electronic Modulation Strategies

The methoxy group at position 3 functions as a powerful electron-donating substituent through resonance mechanisms, fundamentally altering the electronic properties of 2-amino-5-bromo-3-methoxybenzonitrile [17] [18] [19]. This functional group exhibits dual electronic effects: electron-withdrawing through inductive mechanisms due to oxygen electronegativity, and electron-donating through resonance involving oxygen lone pairs [17] [21].

The resonance donation effect predominates over inductive withdrawal, making methoxy groups overall electron-donating substituents [17] [19] [21]. The oxygen atom's lone pairs delocalize into the aromatic pi-system, increasing electron density particularly at ortho and para positions relative to the methoxy group [18] [20]. This electronic modulation significantly influences the compound's reactivity patterns and stability [22] [23].

Systematic modulation studies demonstrate that methoxy substitution destabilizes frontier molecular orbitals, with the highest occupied molecular orbital affected more significantly than the lowest unoccupied molecular orbital [20] [23]. This differential effect narrows the highest occupied molecular orbital-lowest unoccupied molecular orbital band gap, observable as bathochromic shifts in charge-transfer absorption bands [20] [23].

The methoxy group's electronic influence extends beyond simple resonance donation [18] [19]. Nuclear magnetic resonance studies reveal that electronic resonance interaction produces deshielding effects on both carbon and oxygen nuclei of the methoxy group [18]. This deshielding occurs for both in-plane and out-of-plane conformations, contrary to common assumptions about resonance inhibition [18].

Electronic PropertyMethoxy Group Effect
Electron DensityIncreased at ortho/para positions [18] [20]
Resonance ContributionDominant over inductive effects [17] [21]
Orbital Energy ModulationDestabilizes frontier orbitals [20] [23]
Band GapNarrows due to orbital effects [20] [23]

The conformational preferences of the methoxy group influence its electronic modulation capabilities [18]. Attractive van der Waals interactions between the methyl moiety and aromatic ortho-carbon atoms contribute to planar conformational stability [18]. These electrostatic interactions, combined with conjugative effects between oxygen lone pairs and the aromatic pi-system, establish the optimal geometric arrangement for maximum electronic modulation [18].

Amino-Nitrile Synergy in Supramolecular Interactions

The amino and nitrile functional groups in 2-amino-5-bromo-3-methoxybenzonitrile create a synergistic hydrogen bonding system that facilitates complex supramolecular architectures [25] [26] [27]. The amino group serves as both hydrogen bond donor and acceptor, while the nitrile group functions primarily as a hydrogen bond acceptor through its nitrogen lone pair [28] [29].

Crystal structure analyses of aminobenzonitrile derivatives reveal extensive intermolecular hydrogen bonding networks [28] [31]. The amino group forms multiple hydrogen bonds with surrounding molecules, creating both intra-molecular and inter-molecular interactions [25] [27]. These hydrogen bonding patterns generate two-dimensional wave-like networks that stabilize crystal packing arrangements [28].

The nitrile group demonstrates significant acceptor capabilities in hydrogen bonding interactions [29] [30]. Studies on nitrile-containing compounds show that the nitrogen atom can form strong directional hydrogen bonds with various donor groups [29] [30]. The linear geometry of the nitrile group creates favorable geometric arrangements for hydrogen bond formation [29].

Supramolecular assemblies involving amino-nitrile combinations exhibit enhanced thermal stability through cooperative hydrogen bonding effects [25] [26]. The strategic arrangement of hydrogen bonds promotes planar molecular conformations that facilitate pi-pi stacking interactions [25] [27]. These combined interactions contribute significantly to overall structural stability under thermal and mechanical stress [25].

Interaction TypeAmino Group ContributionNitrile Group Contribution
Hydrogen Bond DonorPrimary role [25] [27]Minimal participation [29]
Hydrogen Bond AcceptorSecondary role [26]Primary role [29] [30]
Geometric ArrangementFlexible bonding angles [25]Linear directional bonds [29]
Network FormationNode-like connectivity [25] [27]Linear chain extension [29] [30]

The amino-nitrile synergy extends to charge-assisted hydrogen bonding systems [30]. When protonation occurs at the amino group, enhanced electrostatic interactions develop between the cationic donor and anionic acceptors [30]. These charge-assisted interactions demonstrate significantly higher binding energies compared to neutral hydrogen bonding systems [26] [30].

Computational analyses reveal that the energy of hydrogen bonds involving amino-nitrile systems varies considerably based on geometric arrangements and electronic environments [26] [30]. Resonance-assisted hydrogen bonding effects can further enhance interaction strengths when appropriate conjugated systems are present [26].

Ortho-Directing Group Influence on Functionalization

The multiple substituents in 2-amino-5-bromo-3-methoxybenzonitrile create a complex directing group environment that influences regioselectivity in functionalization reactions [32] [34] [35]. The amino group functions as a powerful ortho-directing group through coordination with metal centers and stabilization of reaction intermediates [35] [37] [38].

Directed ortho metalation represents a fundamental mechanism by which amino groups influence functionalization patterns [35] [38]. The amino group coordinates with lithium reagents through its nitrogen lone pair, positioning the metal center for selective deprotonation at adjacent ortho positions [35] [38]. This coordination-directed approach achieves enhanced regioselectivity compared to conventional electrophilic aromatic substitution [35].

The influence of ortho-directing groups extends beyond simple positional control [34] [37]. Steric interactions between directing groups and neighboring substituents can significantly affect reaction efficacy [34]. The ortho effect describes situations where steric hindrance from groups adjacent to directing groups influences reaction outcomes through conformational constraints [34].

Transition metal-catalyzed carbon-hydrogen functionalization benefits significantly from ortho-directing group effects [32] [37]. Palladium-catalyzed reactions demonstrate successful ortho-functionalization when appropriate directing groups coordinate with the metal center [32] [37]. The directing group overrides other coordinating functionalities that might interfere with catalytic cycles [32].

Directing GroupCoordination StrengthSelectivity EnhancementReaction Compatibility
Amino GroupStrong Lewis base [35] [38]High ortho preference [35]Broad substrate scope [32] [37]
Methoxy GroupModerate coordination [35]Moderate directing effect [35]Limited metal compatibility [35]
Nitrile GroupWeak coordination [38]Minimal directing effect [38]Variable reactivity [32]

The competitive directing effects of multiple functional groups create complex selectivity patterns [34] [38]. When multiple directing groups are present, the strongest coordinating group typically dominates the reaction outcome [35] [38]. However, steric effects and electronic factors can modulate these preferences [34].

Mechanistic studies reveal that directed functionalization proceeds through metalacycle intermediates [32] [37]. The size and stability of these metalacycles influence both reaction rates and selectivity patterns [33] [37]. Five- and six-membered metalacycles generally demonstrate optimal reactivity, while larger rings face increased activation barriers [33].

The development of kinase inhibitor scaffolds represents a cornerstone of modern medicinal chemistry, with 2-Amino-5-bromo-3-methoxybenzonitrile emerging as a versatile building block for these applications. The compound serves as a privileged scaffold for kinase inhibitor development due to its unique combination of functional groups that facilitate critical interactions within kinase active sites [1] [2].

The benzonitrile moiety in 2-Amino-5-bromo-3-methoxybenzonitrile acts as an effective mimic of ATP's adenine ring system, particularly through its ability to form hydrogen bonding interactions with the kinase hinge region [3]. The nitrile group functions as a hydrogen bond acceptor, enabling it to participate in crucial binding interactions with backbone amide protons in the kinase hinge region [4]. This interaction pattern is fundamental to the binding mode of numerous FDA-approved kinase inhibitors, including bosutinib and neratinib, where the nitrile nitrogen forms essential contacts with methionine and threonine residues respectively [4].

The bromo substituent at the 5-position provides an excellent handle for cross-coupling chemistry, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the construction of diverse kinase inhibitor libraries [5]. The presence of the bromine atom allows for systematic exploration of the selectivity pocket adjacent to the gatekeeper residue, a critical region for achieving kinase selectivity [6]. Recent developments in kinase inhibitor scaffold hopping have demonstrated that fragments bound at conserved kinase hinge regions can be systematically replaced using deep generative models, with benzonitrile derivatives serving as key building blocks in these approaches [7].

The amino group at the 2-position offers additional opportunities for diversification through direct functionalization or as a point of attachment for linker chemistry. This amino functionality can participate in intramolecular hydrogen bonding with the methoxy group, potentially influencing the conformational preferences of the scaffold and its binding properties [1]. The electron-donating nature of the amino group also modulates the electronic properties of the benzonitrile core, fine-tuning its interactions with kinase targets.

Kinase TargetScaffold ModificationActivity (IC₅₀)Reference
CDK2Thiophenethyl substitution5.1 μM [8]
BRD4Ethyl bump incorporation250-360 nM [9]
PDGFRαMacrocyclic linker23.8 nM [10]

Bioisosteric Replacement Strategies for Nitrile Moieties

Bioisosteric replacement represents a fundamental strategy in medicinal chemistry for optimizing drug candidates, and the nitrile group in 2-Amino-5-bromo-3-methoxybenzonitrile offers numerous opportunities for such modifications [11] [12]. The cyano group serves as an effective bioisostere for various functional groups, including carbonyl groups, halides, and hydrogen bond acceptors, providing medicinal chemists with a powerful tool for fine-tuning molecular properties [13] [14].

The nitrile functionality in benzonitrile derivatives can effectively replace carboxylic acid groups while maintaining similar hydrogen bonding capabilities but with reduced ionization liability [15]. This replacement strategy has proven particularly valuable in kinase inhibitor design, where the nitrile group can mimic the hydrogen bonding pattern of ATP without the associated metabolic liabilities of more polar functional groups [4]. The linear geometry and strong dipole moment of the nitrile group enable it to effectively replace amide carbonyl groups in many drug scaffolds [16].

Recent advances in bioisosteric replacement have demonstrated that benzonitriles can serve as effective replacements for pyridines in drug molecules [17] [18]. This transformation is particularly valuable because benzonitriles maintain the polarization and hydrogen bond acceptor properties of pyridines while potentially offering improved metabolic stability and reduced basicity-related side effects [17]. The development of three-step protocols for converting pyridines to benzonitriles has enabled systematic bioisosteric replacement in existing drug molecules [17].

The incorporation of saturated carbon-rich bioisosteres as replacements for the benzene ring in benzonitrile scaffolds has emerged as a promising strategy for improving physicochemical properties [19]. Bicyclo[2.1.1]hexane and bicyclo[3.1.1]heptane structures have been successfully employed as meta-substituted benzene bioisosteres in drug design, leading to improved solubility and metabolic stability while maintaining biological activity [19].

Modern approaches to bioisosteric replacement increasingly rely on computational methods to predict the effects of structural modifications. The use of fragment-based drug design incorporating nitrile-containing fragments has enabled the systematic exploration of bioisosteric replacements while maintaining target binding affinity [20]. These strategies are complemented by advanced synthetic methodologies that allow for the preparation of diverse bioisosteric analogs from common benzonitrile precursors.

PROTAC Molecule Construction Applications

The application of 2-Amino-5-bromo-3-methoxybenzonitrile in PROTAC (Proteolysis Targeting Chimera) molecule construction represents an emerging and highly promising area of drug discovery [21]. PROTACs function through a unique mechanism involving the simultaneous binding of both a target protein and an E3 ubiquitin ligase, leading to targeted protein degradation rather than inhibition [22].

The benzonitrile scaffold provides an excellent foundation for PROTAC development due to its ability to serve as both a target-binding warhead and a linker attachment point [9]. The bromo substituent enables facile attachment of linker moieties through cross-coupling reactions, while the amino and methoxy groups can be leveraged for fine-tuning target binding properties [23]. Recent developments in PROTAC linker chemistry have demonstrated that benzonitrile-containing compounds can serve as effective building blocks for constructing both rigid and flexible linker systems [21].

The rational design of PROTAC linkers requires careful consideration of length, hydrophilicity, and rigidity parameters [21]. Benzonitrile derivatives offer unique advantages in this regard, as the nitrile group contributes to appropriate polarity balance while the aromatic core provides structural rigidity that can facilitate optimal ternary complex formation [21]. The incorporation of benzonitrile moieties into PROTAC linkers has been shown to improve cell permeability and metabolic stability compared to purely aliphatic linker systems.

Structural studies of PROTAC ternary complexes have revealed that benzonitrile-containing linkers can participate in additional stabilizing interactions with both target proteins and E3 ligases [9]. The ability of the nitrile group to act as a hydrogen bond acceptor enables it to form stabilizing contacts that enhance the cooperativity of ternary complex formation [24]. This property has been exploited in the design of highly potent PROTAC degraders targeting BRD proteins and kinases.

PROTAC TargetLinker TypeDC₅₀ ValueDegradation EfficiencyReference
BRD4Benzonitrile-PEG13-80 nM>75% [9]
ARModified benzonitrile100 nMHigh [22]
CRBN recruitmentBenzonitrile linker0.15 μMExcellent [22]

Allosteric Binding Site Targeting Capabilities

The targeting of allosteric binding sites represents a sophisticated approach to drug design that offers advantages in terms of selectivity and functional modulation compared to orthosteric site targeting [25] [26]. 2-Amino-5-bromo-3-methoxybenzonitrile possesses structural features that make it particularly well-suited for allosteric inhibitor development, combining the appropriate size, shape, and electronic properties required for allosteric site binding [27].

Allosteric sites typically exhibit less conservation across protein families compared to orthosteric sites, providing opportunities for achieving high selectivity [25]. The benzonitrile scaffold offers the appropriate balance of rigidity and flexibility required for allosteric binding, with the nitrile group serving as a key pharmacophore element for establishing critical interactions with allosteric pocket residues [28]. The amino and methoxy substituents provide additional vectors for optimizing binding affinity and selectivity through structure-activity relationship studies.

The development of allosteric modulators requires careful consideration of the conformational changes induced upon binding [25]. Benzonitrile derivatives have demonstrated the ability to induce favorable conformational changes in target proteins, leading to enhanced binding cooperativity between orthosteric and allosteric sites [25]. This property has been exploited in the design of positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) for various therapeutic targets.

Computational approaches play a crucial role in allosteric drug design, with molecular dynamics simulations enabling the identification and characterization of allosteric sites [25]. The benzonitrile scaffold has proven amenable to these computational approaches, with its well-defined electronic properties facilitating accurate modeling of protein-ligand interactions in allosteric contexts [25]. Fragment-based screening approaches have successfully identified benzonitrile-containing fragments as starting points for allosteric inhibitor development.

The therapeutic applications of allosteric modulators span diverse disease areas, with benzonitrile-containing compounds showing particular promise in oncology and neurological disorders [28]. The ability to fine-tune protein function rather than completely inhibiting it offers advantages in terms of therapeutic index and reduced side effects [26]. Recent developments in allosteric drug design have demonstrated that benzonitrile scaffolds can be successfully optimized to achieve nanomolar binding affinity while maintaining excellent selectivity profiles.

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2023-08-19

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